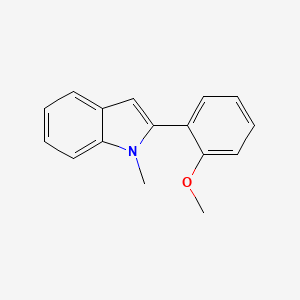
2-(2-Methoxyphenyl)-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the indole nitrogen. Indoles are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the palladium-catalyzed cross-coupling reaction, where 2-methoxyphenylboronic acid is coupled with 1-methylindole in the presence of a palladium catalyst and a base . This method offers high yields and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-methylindole undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents
Major Products Formed
Oxidation: Indole-2-carboxylic acid
Reduction: Indoline derivative
Substitution: Various substituted indole derivatives
Scientific Research Applications
2-(2-Methoxyphenyl)-1-methylindole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-methylindole involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways . For example, it may interact with serotonin receptors, which are known to play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-1-methylindole can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks the large Stokes shifts necessary for fluorescence microscopy applications.
2-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
Tris(2-methoxyphenyl)amine: Used as a phosphine ligand in catalysis.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactivity.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C16H15NO/c1-17-14-9-5-3-7-12(14)11-15(17)13-8-4-6-10-16(13)18-2/h3-11H,1-2H3 |
InChI Key |
VVAZOBKNDXHVEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
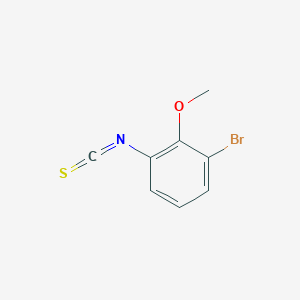
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
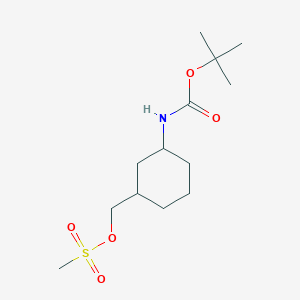
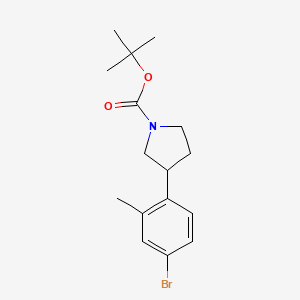
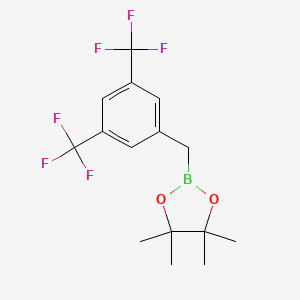

![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
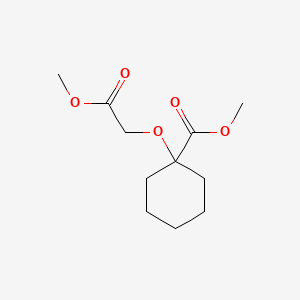

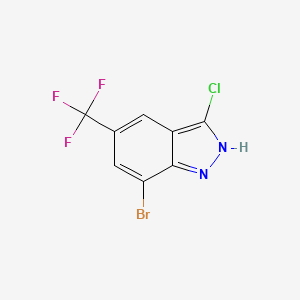
![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
